2-Methoxy-6-(1-methoxyethyl)naphthalene
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Overview
Description
2-Methoxy-6-(1-methoxyethyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of methoxy groups at the 2 and 6 positions of the naphthalene ring, with an additional methoxyethyl group at the 6 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1-methoxyethyl)naphthalene typically involves the oxidation of 2-methoxy-6-(1-methylethyl)naphthalene. This process can be carried out using oxygen in the presence of catalysts such as N-hydroxyphthalimide (NHPI) and transition metal compounds like Cu(II) acetylacetonate . The reaction conditions often include temperatures around 80°C and the use of solvents like heptane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The oxidation process is carefully controlled to produce the desired hydroperoxide, alcohol, and ketone intermediates, which are then converted to this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1-methoxyethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions are particularly significant, leading to the formation of hydroperoxides, alcohols, and ketones .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, NHPI, and transition metal catalysts like Cu(II) acetylacetonate . The reactions are typically carried out at elevated temperatures (around 80°C) and in the presence of solvents such as heptane .
Major Products Formed
The major products formed from the oxidation of this compound include 2-acetyl-6-methoxynaphthalene and 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene . These products are important intermediates in the synthesis of pharmaceuticals like naproxen .
Scientific Research Applications
2-Methoxy-6-(1-methoxyethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1-methoxyethyl)naphthalene involves its conversion to active intermediates through oxidation. These intermediates, such as 2-acetyl-6-methoxynaphthalene, play a crucial role in the synthesis of pharmaceuticals by acting as key building blocks . The molecular targets and pathways involved in its biological activity are primarily related to its derivatives, which exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxynaphthalene
- 6-Methoxy-2-naphthaldehyde
- 1-Methoxy-4-(1-methylethyl)benzene
Uniqueness
2-Methoxy-6-(1-methoxyethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceuticals like naproxen sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-methoxy-6-(1-methoxyethyl)naphthalene |
InChI |
InChI=1S/C14H16O2/c1-10(15-2)11-4-5-13-9-14(16-3)7-6-12(13)8-11/h4-10H,1-3H3 |
InChI Key |
YLLKSXRCTJKPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)OC |
Origin of Product |
United States |
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